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Compound Name: 6-Hydroxy-5-decanone

Cat. No.: B1585476 Get Quote

An In-depth Technical Guide to 6-Hydroxy-5-decanone

This guide serves as a comprehensive technical review of 6-hydroxy-5-decanone, designed

for researchers, scientists, and professionals in drug development. It moves beyond a simple

recitation of facts to provide a synthesized understanding of the molecule's properties, potential

synthesis, and analytical methodologies, grounded in established scientific principles. We will

explore the causality behind experimental choices and propose robust protocols, highlighting

both the current state of knowledge and the significant opportunities for future research.

Introduction to 6-Hydroxy-5-decanone
6-Hydroxy-5-decanone, also known as valeroin, is an α-hydroxy ketone (or acyloin)

characterized by a ten-carbon backbone with a hydroxyl group on carbon 6 and a ketone on

carbon 5. Its structure presents an interesting subject for chemical synthesis and a potential

scaffold for biological applications. While commercially available for research purposes, its

natural occurrence has not been documented, and its biological functions remain largely

unexplored, presenting a fertile ground for investigation.[1]

This document provides a detailed exploration of its physicochemical properties, proposes

robust synthetic pathways based on analogous compounds, discusses potential areas of

biological significance, and outlines a detailed analytical workflow for its detection and

quantification.

Physicochemical Properties and Spectroscopic
Characterization
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Understanding the fundamental properties of 6-hydroxy-5-decanone is the first step in

designing experiments. Key identifiers and properties have been compiled from various

chemical databases.[2][3]

Data Presentation: Key Properties of 6-Hydroxy-5-
decanone

Property Value Source

IUPAC Name 6-hydroxydecan-5-one PubChem[2]

Synonyms
5-Decanone, 6-hydroxy-;

Valeroin

The Good Scents Company,

PubChem[1][2]

CAS Number 6540-98-3 Sigma-Aldrich

Molecular Formula C₁₀H₂₀O₂ PubChem[2]

Molecular Weight 172.26 g/mol PubChem[2]

Boiling Point (est.) 213.25 °C @ 760 mm Hg The Good Scents Company[1]

logP (o/w) (est.) 2.758 The Good Scents Company[1]

InChIKey
ORLDHCIQVZTBQQ-

UHFFFAOYSA-N
Sigma-Aldrich

Spectroscopic Profile
While full datasets require empirical measurement, the structure allows for the confident

prediction of its spectroscopic signature, essential for its identification.

Mass Spectrometry (MS): In a typical electron impact (EI) GC-MS analysis, 6-hydroxy-5-
decanone would undergo characteristic α-cleavage adjacent to the carbonyl group. We

would expect to see major fragments resulting from the cleavage of the C4-C5 and C6-C7

bonds. Predicted collision cross-section (CCS) values can further aid in identification in ion

mobility-mass spectrometry setups.[4]

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two key features: a strong,

sharp absorption band around 1710 cm⁻¹ corresponding to the C=O (carbonyl) stretch, and
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a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H (hydroxyl) stretch.

[2][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum would show characteristic signals for the two terminal methyl

groups (triplets, ~0.9 ppm). The proton on the hydroxyl-bearing carbon (C6) would appear

as a multiplet, and the hydroxyl proton itself would be a broad singlet whose chemical shift

is dependent on concentration and solvent.

¹³C NMR: A prominent signal for the carbonyl carbon would be observed downfield (~210

ppm). The carbon bearing the hydroxyl group (C6) would resonate around 70-80 ppm, with

the remaining aliphatic carbons appearing upfield.

Synthesis of 6-Hydroxy-5-decanone: Proposed
Methodologies
Direct, peer-reviewed synthesis protocols for 6-hydroxy-5-decanone are not readily available.

However, based on the synthesis of analogous α-hydroxy ketones, we can outline highly

plausible and robust synthetic strategies.[7][8] The choice of method is critical as the chiral

center at C6 means that enantiomerically pure forms may be required for biological studies.

Experimental Protocol: Enantioselective Synthesis
The following protocol is a proposed, high-yield pathway to enantiomerically enriched 6-
hydroxy-5-decanone, adapted from established methods like the Sharpless asymmetric

dihydroxylation, which has proven effective for structurally similar silyl enol ethers.[8] The

rationale for choosing an enantioselective route is grounded in the principle that the

stereochemistry of a molecule often dictates its biological activity.

Step 1: Formation of the Silyl Enol Ether

To a solution of 5-decanone in anhydrous tetrahydrofuran (THF) at -78 °C under an inert

argon atmosphere, add 1.1 equivalents of a strong, non-nucleophilic base such as lithium

diisopropylamide (LDA).
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Stir the mixture for 1 hour to ensure complete deprotonation and formation of the lithium

enolate.

Add 1.2 equivalents of chlorotrimethylsilane (TMSCl) and allow the reaction to slowly warm

to room temperature.

Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the

product with diethyl ether.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude silyl enol ether of 5-decanone. Purify by vacuum

distillation.

Step 2: Sharpless Asymmetric Dihydroxylation

In a round-bottom flask, dissolve the purified silyl enol ether in a 1:1 mixture of t-butanol and

water.

Add the appropriate Sharpless AD-mix formulation (AD-mix-β for the (R)-enantiomer or AD-

mix-α for the (S)-enantiomer) and methanesulfonamide.

Stir the resulting slurry vigorously at 0 °C until the reaction is complete (monitored by TLC or

GC-MS).

Add solid sodium sulfite and stir for 1 hour to quench the osmate ester.

Extract the product with ethyl acetate. The combined organic layers are washed with 2M

sulfuric acid to hydrolyze the silyl ether, followed by brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the

crude enantiomerically enriched 6-hydroxy-5-decanone.

Purify the final product by flash column chromatography on silica gel.

Visualization: Synthetic Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1585476?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585476?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Silyl Enol Ether Formation

Step 2: Asymmetric Dihydroxylation
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Caption: Proposed enantioselective synthesis of 6-hydroxy-5-decanone.
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Biological Significance: An Exploratory Outlook
While no specific biological activity is currently attributed to 6-hydroxy-5-decanone, its

chemical structure is analogous to several classes of biologically important molecules. This

allows us to frame hypotheses and guide future research.

Pheromone Chemistry: The α-hydroxy ketone motif is found in insect pheromones. For

instance, 3-hydroxy-2-decanone has been identified as a potential pheromone component.

[9] This structural similarity suggests that 6-hydroxy-5-decanone could be investigated as a

potential semiochemical for insect attraction or repulsion, a field with significant applications

in agriculture and public health.[10]

Flavor and Fragrance: Although its use in flavors and fragrances is not currently

recommended, its presence in the catalogs of specialty chemical suppliers points towards

potential, uncharacterized organoleptic properties.[1] It shares a core structure with

compounds found in natural products known for their distinct flavors and aromas, such

as[11]-gingerol from ginger, which contains a 5-hydroxy-3-decanone moiety.[12]

Pharmaceutical Building Block: The α-hydroxy ketone unit is a valuable synthon in organic

chemistry and a key structural element in various natural products and pharmaceutical

agents.[7][11] Enantiomerically pure 6-hydroxy-5-decanone could serve as a chiral building

block for the synthesis of more complex molecules with therapeutic potential.[13]

Visualization: Potential Research Pathways
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Caption: Logical relationships guiding future research on 6-hydroxy-5-decanone.

Analytical Methodologies: A GC-MS Protocol
For the reliable detection and quantification of 6-hydroxy-5-decanone in a complex matrix

(e.g., a reaction mixture, biological extract, or environmental sample), gas chromatography-

mass spectrometry (GC-MS) is the method of choice due to its high sensitivity and selectivity.

[14][15]

Experimental Protocol: GC-MS Quantification
This protocol is designed as a self-validating system, incorporating calibration standards and

quality controls for trustworthy and reproducible results.

1. Sample Preparation (Liquid-Liquid Extraction)

To 1 mL of aqueous sample, add 10 µL of an internal standard solution (e.g., 1-dodecanol at

10 µg/mL in methanol).

Add 2 mL of dichloromethane, vortex vigorously for 2 minutes.

Centrifuge at 3000 x g for 10 minutes to separate the layers.

Carefully transfer the lower organic layer to a clean GC vial.

Repeat the extraction (steps 2-4) on the aqueous layer and combine the organic extracts.

Evaporate the solvent under a gentle stream of nitrogen to a final volume of 100 µL.

2. GC-MS Analysis

Injection: Inject 1 µL of the prepared sample into the GC-MS system.

Instrumentation: Use a GC system equipped with a mass selective detector.[16]

Data Acquisition: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for

maximum sensitivity. Key ions for 6-hydroxy-5-decanone would be determined from a full

scan of a pure standard but would likely include fragments from α-cleavage.
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Data Presentation: Recommended GC-MS Parameters
Parameter Setting Rationale

GC Column
HP-5MS (or equivalent), 30 m

x 0.25 mm ID, 0.25 µm film

A non-polar column providing

excellent separation for a wide

range of semi-volatile

compounds.[16]

Carrier Gas
Helium at a constant flow of

1.2 mL/min

Inert and provides good

chromatographic efficiency.

Inlet Temperature 250 °C
Ensures complete vaporization

without thermal degradation.

Oven Program

60 °C (hold 2 min), ramp to

280 °C at 15 °C/min, hold 5

min

Provides good separation of

analytes with varying boiling

points.[17]

MS Source Temp 230 °C
Standard temperature for EI

source.

MS Quad Temp 150 °C
Standard temperature for

quadrupole.

Ionization Mode Electron Impact (EI) at 70 eV

Creates reproducible

fragmentation patterns for

library matching.[14]

3. Calibration and Quantification

Prepare a series of calibration standards of 6-hydroxy-5-decanone (e.g., 0.1, 0.5, 1, 5, 10

µg/mL) in dichloromethane, each containing the internal standard at a fixed concentration.

Analyze each standard using the GC-MS method described above.

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal

standard peak area against the analyte concentration.

Quantify the concentration of 6-hydroxy-5-decanone in the unknown samples by using the

linear regression equation derived from the calibration curve.
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Visualization: Analytical Workflow
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(Dichloromethane) Concentrate under N₂ Inject 1 µL GC Separation
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Click to download full resolution via product page

Caption: Workflow for the quantification of 6-hydroxy-5-decanone by GC-MS.

Conclusion and Future Directions
6-Hydroxy-5-decanone stands as a molecule of latent potential. While its fundamental

physicochemical properties are established, its role in the natural world and its utility in applied

science are yet to be defined. The significant gaps in the literature—particularly regarding its

natural occurrence, specific biological functions, and the differential activities of its enantiomers

—represent compelling opportunities for original research.

Future work should prioritize:

Screening for Biological Activity: Systematic screening of 6-hydroxy-5-decanone against

insect receptors and in behavioral assays to test the pheromone hypothesis.

Sensory Evaluation: Olfactory and gustatory analysis to characterize its profile for potential

flavor and fragrance applications.

Exploration as a Synthetic Intermediate: Utilizing the chiral forms of 6-hydroxy-5-decanone
as starting materials for the synthesis of novel, complex molecules in drug discovery

programs.

By pursuing these avenues, the scientific community can unlock the full potential of this

intriguing α-hydroxy ketone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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